

Application Notes and Protocols for Exaluren

Treatment of Patient-Derived Organoids

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Compound of Interest

Compound Name: *Exaluren*

Cat. No.: *B607397*

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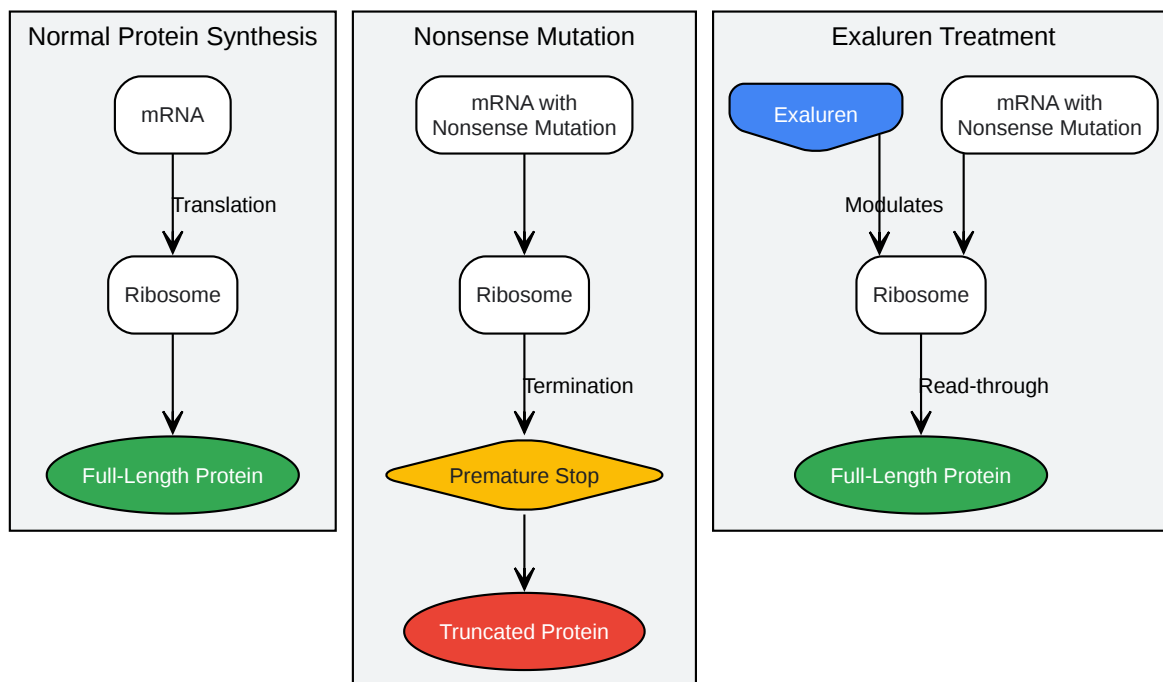
For Researchers, Scientists, and Drug Development Professionals

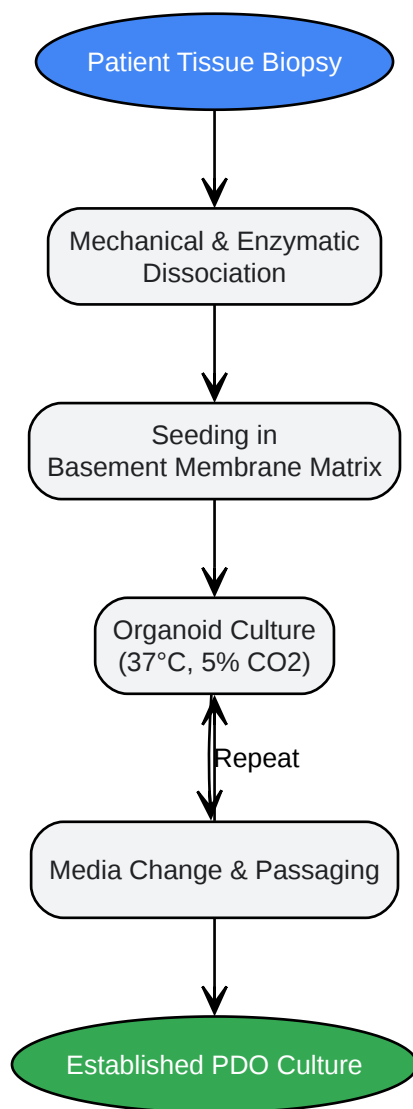
Introduction

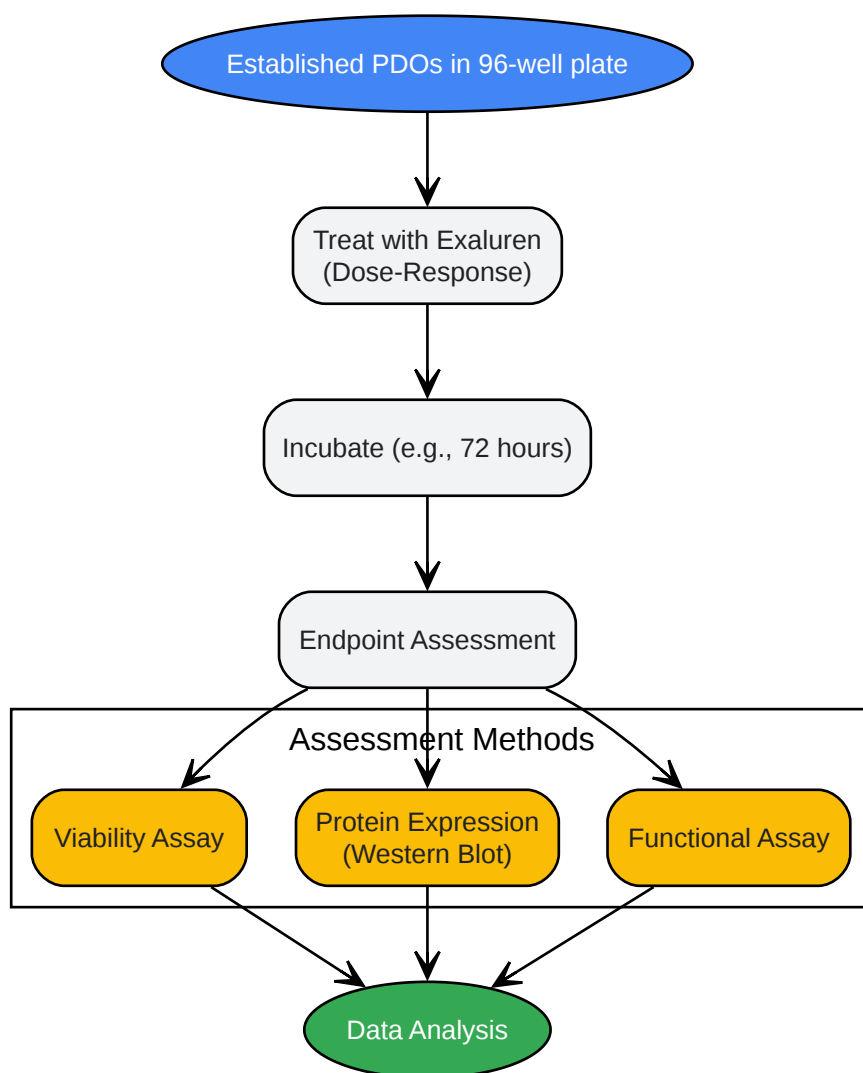
Patient-derived organoids (PDOs) have emerged as a powerful preclinical model in precision medicine, recapitulating the genetic and phenotypic characteristics of an individual's tissue. This document provides a detailed protocol for the treatment of PDOs with **Exaluren** (also known as ELX-02), a novel synthetic aminoglycoside analog. **Exaluren** is designed to induce the read-through of nonsense mutations, restoring the production of full-length, functional proteins.^{[1][2][3]} These application notes are intended for researchers investigating genetic disorders caused by premature termination codons, such as certain forms of cystic fibrosis, cystinosis, and epidermolysis bullosa, using PDO models.^{[1][4]}

Mechanism of Action

Exaluren is a ribosome-selective glycoside that modulates the function of the eukaryotic ribosome. In the presence of a nonsense mutation, which prematurely halts protein synthesis, **Exaluren** enables the ribosome to read through the premature stop codon. This results in the translation of a full-length, functional protein, thereby potentially mitigating the disease phenotype.







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References

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